1,4,4-Trimethylcyclohexan-1-ol
Overview
Description
1,4,4-Trimethylcyclohexan-1-ol: is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a cyclohexanol derivative characterized by the presence of three methyl groups at positions 1 and 4 on the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4,4-Trimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,4,4-trimethylcyclohexene in the presence of a suitable catalyst such as palladium on carbon . The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .
Industrial Production Methods:
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4,4-trimethylcyclohexanone . This process is conducted in large-scale reactors with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
1,4,4-Trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form using oxidizing agents such as or .
Reduction: Reduction of this compound can yield when treated with strong reducing agents like .
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 1,4,4-Trimethylcyclohexanone.
Reduction: 1,4,4-Trimethylcyclohexane.
Substitution: Corresponding halides or other substituted derivatives.
Scientific Research Applications
1,4,4-Trimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of other cyclohexanol derivatives.
Biology: This compound is utilized in studies involving the metabolism and biotransformation of cyclohexanol derivatives in biological systems.
Medicine: Research on this compound includes its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4,4-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo enzymatic oxidation to form 1,4,4-trimethylcyclohexanone, which may further participate in metabolic pathways. The hydroxyl group in the compound allows it to engage in hydrogen bonding and other interactions with biomolecules, influencing its biological activity .
Comparison with Similar Compounds
- 1,4,4-Trimethylcyclohexanone
- 1,4,4-Trimethylcyclohexane
- Cyclohexanol
Comparison:
1,4,4-Trimethylcyclohexan-1-ol is unique due to the presence of three methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. Compared to 1,4,4-trimethylcyclohexanone, it has a hydroxyl group instead of a carbonyl group, affecting its reactivity and interactions. In contrast to 1,4,4-trimethylcyclohexane, the presence of the hydroxyl group in this compound allows for additional chemical transformations and applications .
Properties
IUPAC Name |
1,4,4-trimethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)4-6-9(3,10)7-5-8/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUHSXYYKIAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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